molecular formula C20H22N4O2S B2661671 2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 445222-25-3

2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2661671
CAS No.: 445222-25-3
M. Wt: 382.48
InChI Key: JZORSUIGNQUEEN-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic thienopyridine derivatives with a 1,6-naphthyridine core. Key structural features include a 3-cyano group, a 6-ethyl substituent on the tetrahydro-1,6-naphthyridine ring, and a sulfanyl bridge connecting to an N-(4-methoxyphenyl)acetamide moiety . The 4-methoxy group on the phenyl ring distinguishes it from analogs with electron-withdrawing substituents (e.g., chloro or fluoro). Its synthesis involves refluxing intermediates with sodium acetate and ethanol, a method shared with related compounds .

Properties

IUPAC Name

2-[(3-cyano-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-24-9-8-18-15(12-24)10-14(11-21)20(23-18)27-13-19(25)22-16-4-6-17(26-2)7-5-16/h4-7,10H,3,8-9,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZORSUIGNQUEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The process can be carried out using different reaction conditions, such as:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and naphthyridine core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s tricyclic 1,6-naphthyridine core contrasts with pyridine (e.g., compound 2 in ) or tetrahydrofuran-containing derivatives (e.g., compound 3 in ). Substituents significantly influence properties:

  • Naphthyridine vs.
  • Substituent Effects :
    • The 4-methoxyphenyl group (electron-donating) increases solubility compared to 4-chlorophenyl or 4-fluorophenyl analogs .
    • The 6-ethyl group on the naphthyridine may enhance lipophilicity, affecting membrane permeability .

Key Findings and Implications

Structural Flexibility : Substituent variation (e.g., methoxy vs. chloro) allows tuning of electronic properties and solubility, critical for drug design .

Synthetic Robustness : Shared methods (e.g., sodium acetate-mediated coupling) enable scalable production of analogs .

Biological Inference : The antiarrhythmic activity of chlorophenyl/fluorophenyl analogs supports further testing of the target compound in cardiovascular models .

Biological Activity

The compound 2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS No. 445222-25-3) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a tetrahydronaphthyridine core with a methoxyphenyl acetamide group linked via a sulfanyl bridge. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C20H22N4O2S
  • Molecular Weight : 378.48 g/mol
  • Boiling Point : Predicted at approximately 595.4 °C
  • Density : Predicted at 1.33 g/cm³
  • pKa : 3.18 (predicted)

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in cellular models.
  • Antimicrobial Properties : Similar compounds have been evaluated for their effectiveness against bacterial and fungal strains.

Table of Biological Activities

Activity TypeDescription
AntitumorInhibits proliferation of cancer cells in vitro
Anti-inflammatoryReduces nitric oxide production in LPS-stimulated macrophages
AntimicrobialEffective against various bacterial and fungal strains

Synthesis Methods

The synthesis of this compound can be approached through several methods:

  • Condensation Reactions : Utilizing thiols and acetamides to form the sulfanyl linkage.
  • Cyclization Reactions : Involving the tetrahydronaphthyridine moiety to enhance biological activity.
  • Functional Group Modifications : Allowing for the introduction of cyano and methoxy groups to improve pharmacological properties.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects, with results indicating significant reductions in inflammatory markers.
  • Molecular Docking Studies : Computational analyses suggest strong binding affinities to targets involved in inflammatory pathways, such as COX enzymes and iNOS.
  • Structure Activity Relationship (SAR) : Investigations into structural modifications have revealed that specific substitutions can enhance biological activity.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Employ statistical methods like factorial design or response surface methodology to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). This minimizes trial-and-error approaches and identifies critical interactions between variables .
  • Use computational reaction path searches (e.g., quantum chemical calculations) to predict feasible synthetic routes and reduce experimental iterations .

Q. How can researchers safely handle this compound given its structural complexity?

  • Follow GHS guidelines for acetamide derivatives, including wearing PPE (gloves, lab coat, goggles) and working in a fume hood. Avoid inhalation/contact due to potential toxicity, and store in airtight containers away from heat .
  • Refer to institutional Chemical Hygiene Plans for advanced protocols, especially when scaling reactions .

Q. What analytical techniques are critical for characterizing its purity and structure?

  • Use HPLC-MS for purity assessment and NMR (1H/13C) to confirm functional groups (e.g., sulfanyl, cyano, methoxyphenyl).
  • X-ray crystallography (as applied to analogous acetamide derivatives) resolves stereochemistry and crystal packing .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental solubility data?

  • Apply molecular dynamics simulations to predict solubility in varied solvents, cross-referencing with empirical data (e.g., >61.3 µg/mL in DMSO). Validate results using Hansen solubility parameters .
  • Address discrepancies by testing under controlled humidity/temperature, as moisture absorption may alter solubility .

Q. What mechanistic insights exist for the sulfanyl group’s role in biological activity?

  • Study thiol-disulfide exchange reactions using kinetic assays (e.g., Ellman’s reagent) to quantify reactivity. Compare with analogs lacking the sulfanyl moiety to isolate its contribution .
  • Employ density functional theory (DFT) to model electron transfer pathways and identify reactive intermediates .

Q. How can researchers optimize reaction conditions for scaled-up synthesis while minimizing hazards?

  • Use process control simulations (e.g., AspenTech) to model heat/mass transfer and identify safe operating windows. Implement membrane separation technologies for efficient purification .
  • Conduct hazard operability (HAZOP) studies to mitigate risks like exothermicity or byproduct formation .

Q. What strategies address conflicting crystallographic data in structural studies?

  • Re-crystallize the compound under varied conditions (e.g., solvent polarity, cooling rates) to isolate polymorphs. Validate with single-crystal XRD and powder diffraction .
  • Compare experimental data with computational crystal structure predictions (CSP) to resolve ambiguities .

Methodological Resources

  • Training: Enroll in courses like CHEM/IBiS 416 for advanced experimental design and chemical biology methods .
  • Data Management: Use chemical software for virtual simulations, encryption protocols, and reaction optimization .
  • Safety Compliance: Adhere to CRDC subclass RDF2050103 (chemical engineering design) and RDF2050112 (reactor design) for industrial-scale protocols .

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